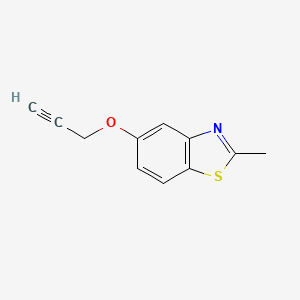![molecular formula C13H13N3O B8652235 3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
3-[Cyano(morpholin-4-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyano(morpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C₁₃H₁₃N₃O. It is characterized by the presence of a cyano group, a morpholine ring, and a benzonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl bromide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[Cyano(morpholin-4-yl)methyl]benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of the morpholine ring allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-[Cyano(morpholin-4-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and morpholine functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Cyano(4-morpholinyl)methyl]benzonitrile
- 4-[Cyano(4-morpholinyl)methyl]benzonitrile
- 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile
Uniqueness
3-[Cyano(morpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
3-[cyano(morpholin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-11-2-1-3-12(8-11)13(10-15)16-4-6-17-7-5-16/h1-3,8,13H,4-7H2 |
Clave InChI |
PDWINUYFLWUCPE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C#N)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)
![Ethyl 2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8652156.png)

![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)









